

Meta-Toluenediamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *meta-Toluene diamine*

Cat. No.: B8407105

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meta-Toluenediamine (m-TDA), a crucial aromatic amine, serves as a primary precursor in the synthesis of polyurethanes and various dyes. This document provides an in-depth overview of the physicochemical properties, synthesis, and primary applications of m-TDA, with a focus on its most common isomeric form, 2,4-diaminotoluene. Experimental protocols for its synthesis and its subsequent reaction to form toluene diisocyanate (TDI) are detailed. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Physicochemical Properties

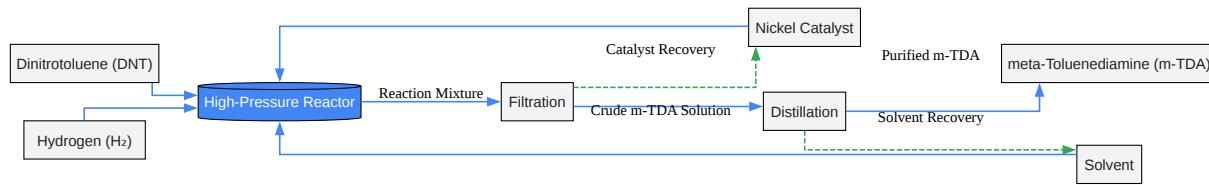
Meta-Toluenediamine is an organic compound with the chemical formula C₇H₁₀N₂.^{[1][2]} Commercial m-TDA is typically a mixture of isomers, predominantly 2,4-diaminotoluene (around 80%) and 2,6-diaminotoluene (around 20%).^{[3][4]} The properties of the primary isomer, 2,4-diaminotoluene, are summarized in the table below. It is a colorless, crystalline solid that may darken upon exposure to air.^{[5][6]}

Property	Value
Molecular Formula	C ₇ H ₁₀ N ₂
Molecular Weight	122.17 g/mol [1] [2] [5] [7]
Appearance	Colorless crystalline solid [1] [5] [7]
Melting Point	97-99 °C [2]
Boiling Point	283-285 °C [2]
Density	1.045 g/cm ³ at 100 °C
Vapor Pressure	1 mmHg at 106.5 °C
Solubility	Soluble in hot water, alcohol, and ether [1]
CAS Number	95-80-7 (for 2,4-diaminotoluene) [2]

Synthesis of meta-Toluenediamine

The industrial synthesis of meta-Toluenediamine is primarily achieved through the catalytic hydrogenation of dinitrotoluene (DNT).[\[2\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: Hydrogenation of Dinitrotoluene


Objective: To synthesize meta-Toluenediamine from dinitrotoluene.

Materials:

- Dinitrotoluene (mixture of 2,4- and 2,6-isomers)
- Hydrogen gas
- Nickel catalyst (e.g., Raney Nickel)
- Solvent (e.g., methanol or isopropanol)
- High-pressure reactor (autoclave)

Procedure:

- The dinitrotoluene is dissolved in a suitable solvent and charged into a high-pressure reactor.
- A catalytic amount of Raney Nickel is added to the mixture.
- The reactor is sealed and purged with nitrogen to remove any oxygen.
- Hydrogen gas is introduced into the reactor, and the pressure is raised to the desired level (e.g., 50-100 atm).
- The mixture is heated to a specific temperature (e.g., 100-150 °C) and agitated to ensure proper mixing.
- The reaction is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
- After cooling the reactor, the excess hydrogen is vented, and the catalyst is separated from the reaction mixture by filtration.
- The solvent is removed by distillation to yield crude meta-Toluenediamine.
- The crude product can be further purified by vacuum distillation.

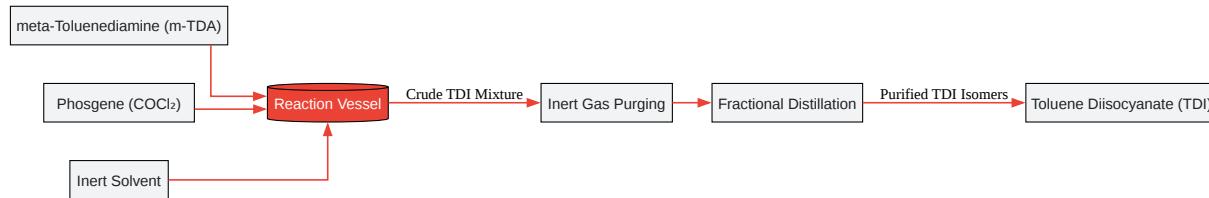
[Click to download full resolution via product page](#)

Figure 1: Synthesis of meta-Toluenediamine.

Key Reactions and Applications

The primary application of meta-Toluenediamine is in the production of toluene diisocyanate (TDI), a key component in the manufacture of polyurethanes.[3][10]

Experimental Protocol: Synthesis of Toluene Diisocyanate (TDI)


Objective: To synthesize Toluene Diisocyanate from meta-Toluenediamine.

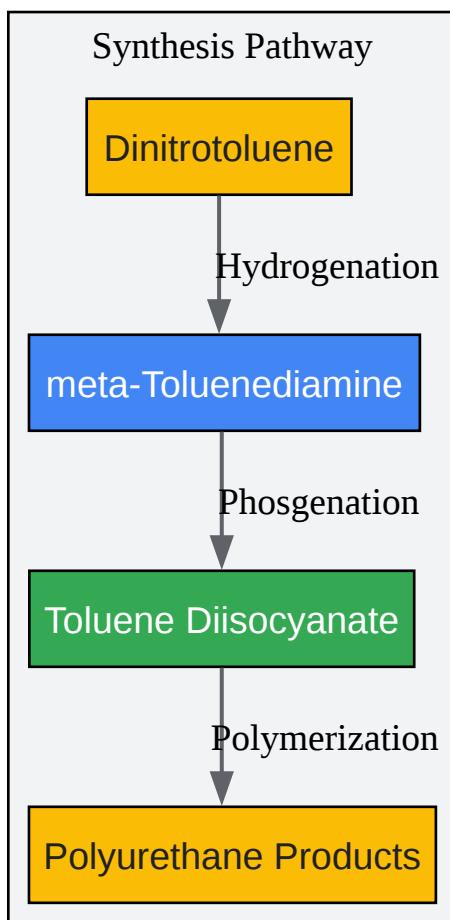
Materials:

- meta-Toluenediamine (m-TDA)
- Phosgene (COCl_2) or a phosgene substitute like triphosgene
- Inert solvent (e.g., chlorobenzene, o-dichlorobenzene)

Procedure:

- m-TDA is dissolved in an inert solvent in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser.
- Phosgene gas is bubbled through the solution at a controlled rate. The reaction is highly exothermic and requires careful temperature control.
- The reaction proceeds in two main steps: first, the formation of carbamoyl chlorides, and then, upon heating, the elimination of hydrogen chloride to form the isocyanate groups.
- The reaction mixture is heated to complete the conversion to TDI.
- Excess phosgene and hydrogen chloride gas are removed by purging with an inert gas (e.g., nitrogen).
- The solvent is removed by distillation under reduced pressure.
- The resulting crude TDI is then purified by fractional distillation to separate the different isomers (typically 2,4-TDI and 2,6-TDI).

[Click to download full resolution via product page](#)


Figure 2: Synthesis of Toluene Diisocyanate.

The resulting TDI is a versatile monomer used in the production of a wide range of polyurethane products, including flexible and rigid foams, coatings, adhesives, and elastomers.

[3]

Signaling Pathways and Logical Relationships

The relationship between the starting material, intermediate, and final product in the primary industrial application of meta-Toluenediamine can be visualized as a straightforward logical progression.

[Click to download full resolution via product page](#)

Figure 3: Industrial application pathway of m-TDA.

Conclusion

Meta-Toluenediamine, with its well-defined physicochemical properties, is a cornerstone of the polymer industry. Its synthesis from dinitrotoluene and subsequent conversion to toluene diisocyanate are mature and efficient industrial processes. For researchers and professionals in drug development and material science, a thorough understanding of m-TDA's chemistry is essential for innovation in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. petrobon.com [petrobon.com]
- 5. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]
- 7. TOLUENE-2,4-DIAMINE | Occupational Safety and Health Administration [osha.gov]
- 8. EP0705814A1 - Process for storage and transport of toluene diamine - Google Patents [patents.google.com]
- 9. US7307190B2 - Process for the preparation of toluenediamine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Meta-Toluenediamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8407105#molecular-weight-and-formula-of-meta-toluene-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com